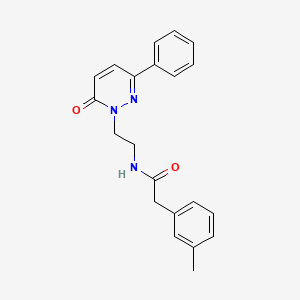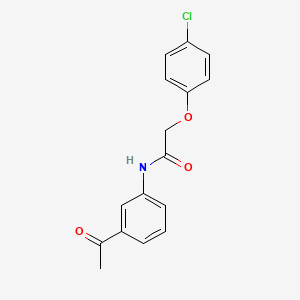![molecular formula C12H15N3O2 B2387297 metil [2-(1-metil-1H-bencimidazol-2-il)etil]carbamato CAS No. 923184-05-8](/img/structure/B2387297.png)
metil [2-(1-metil-1H-bencimidazol-2-il)etil]carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Aplicaciones Científicas De Investigación
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
It’s worth noting that benzimidazole derivatives are known for their diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to exhibit their effects through various mechanisms depending on their specific structure and the disease or condition they are designed to treat .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structure and the disease or condition they are designed to treat .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can all impact how a compound behaves in the body .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular level depending on their specific structure and the disease or condition they are designed to treat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate, the synthetic route may involve the following steps:
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Carbamate Formation: Reaction of the resulting compound with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiabendazole: An anthelmintic benzimidazole derivative.
Albendazole: Another anthelmintic benzimidazole with broad-spectrum activity.
Uniqueness
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
methyl N-[2-(1-methylbenzimidazol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-10-6-4-3-5-9(10)14-11(15)7-8-13-12(16)17-2/h3-6H,7-8H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJCXVLLKBKZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)
![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)
![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)
![N-[cyano(2-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2387223.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)
![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)
![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387229.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)

